Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate
Description
Molecular Architecture and IUPAC Nomenclature
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate consists of a benzoic acid methyl ester moiety (C₈H₇O₂) linked to a 1,3-dioxane ring substituted with two methyl groups at the 5-position. Its molecular formula is C₁₄H₁₈O₄ , with an average molecular mass of 250.294 g/mol. The IUPAC name reflects the parent benzoate structure and the dioxane substituent’s position and substituents.
| Key Structural Features | Description |
|---|---|
| Core Skeleton | Benzoate ester (C₆H₅COOCH₃) |
| Substituent | 5,5-Dimethyl-1,3-dioxan-2-yl group |
| Functional Groups | Ester (C=O), dioxane ring (O-C-O) |
| Steric Effects | Bulky dimethyl groups influence conformation |
The SMILES notation COC(C1=CC=C(C=C1)C1OCC(CO1)(C)C)=O and InChIKey DSOROOVTTRZHBB-UHFFFAOYSA-N provide standardized representations for computational analysis.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are limited, insights can be inferred from structurally related compounds. For example:
- Twist-Boat vs Chair Conformations : In 2,2-dimethyl-5-nitroso-1,3-dioxan-5-yl benzoate derivatives, steric clashes between nitroso and methyl groups force adoption of a twist-boat conformation.
- Equatorial vs Axial Substituents : The 1,3-dioxane ring in this compound likely adopts a chair conformation due to the absence of destabilizing 1,3-diaxial interactions, with the benzoate group occupying an equatorial position to minimize steric strain.
Comparative Structural Relationship to Meldrum’s Acid Derivatives
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) shares a 1,3-dioxane core but differs in functional groups. Key distinctions include:
The dioxane ring in both compounds stabilizes adjacent functional groups through resonance and steric shielding, but Meldrum’s acid exhibits greater acidity due to enolate stabilization.
Stereoelectronic Effects of the 1,3-Dioxane Substituent
The 1,3-dioxane moiety exerts significant stereoelectronic influence:
- Electron-Withdrawing Effects : The oxygen atoms in the dioxane ring polarize adjacent σ-bonds, weakening C–H bonds and increasing electrophilicity at the benzoate carbonyl.
- Hyperconjugative Interactions : The σ(C–O) orbitals of the dioxane ring interact with adjacent antibonding orbitals (σ), modulating bond lengths and angles. For example, in dioxane derivatives, equatorial C–H bonds are elongated due to σ(C–O) → σ(C–H) hyperconjugation.
- Conformational Rigidity : The dimethyl groups at C5 restrict rotational freedom, locking the dioxane ring in a chair or twist-boat conformation and directing substituent orientation.
Properties
IUPAC Name |
methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2)8-17-13(18-9-14)11-6-4-10(5-7-11)12(15)16-3/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOROOVTTRZHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244779 | |
| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138536-73-9 | |
| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138536-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 4-Hydroxybenzoic Acid with 5,5-Dimethyl-1,3-dioxane-2-carbaldehyde
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Innovations
- Heterogeneous Catalysts : Zeolites or immobilized enzymes could reduce downstream processing costs.
- Microwave Assistance : Reduces reaction times by 40–60% in cyclization steps.
Analytical Characterization
- NMR Spectroscopy : Key for verifying dioxane ring integrity (δ 1.35–1.42 ppm for methyl groups).
- HPLC Purity : Post-recrystallization purity exceeds 99% in optimized protocols.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Scalability | Stereocontrol |
|---|---|---|---|
| Aldol-Esterification | 60–70% | Moderate | High |
| Transesterification | 47–53% | High | Low |
| Cyclization | 65–72% | High | Moderate |
Industrial-Scale Synthesis Considerations
- Cost Drivers : Dimethyl carbonate and chiral catalysts account for 60–70% of raw material costs.
- Waste Management : Methanol recovery systems are critical for transesterification economies.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional group in methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:
-
Saponification : Reaction with aqueous sodium hydroxide at elevated temperatures converts the ester to sodium 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate .
-
Acid-Catalyzed Hydrolysis : Treatment with dilute HCl or H₂SO₄ in aqueous medium produces 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid .
Dioxane Ring Reactivity
The 1,3-dioxane ring is susceptible to ring-opening reactions under acidic or basic conditions:
-
Acid-Catalyzed Ring Opening : Reaction with strong acids (e.g., HCl) cleaves the dioxane ring, forming carbonyl compounds. This process is analogous to the oxidation of similar dioxane-containing compounds to ketones or carboxylic acids .
-
Base-Induced Cleavage : Treatment with alkali metals (e.g., NaH) can lead to ring-opening via nucleophilic attack, though specific conditions require further optimization .
Cross-Coupling Reactions
While the compound itself is not a boronic acid, its structural similarity to boronic acid precursors suggests potential utility in Suzuki-Miyaura coupling if converted to a boronic acid ester. For example:
-
Suzuki Coupling : If the ester group is replaced with a boronic acid moiety (via hydrolysis and subsequent borylation), the compound could participate in carbon-carbon bond formation with aryl halides using palladium catalysts like Pd(dppf)Cl₂·DCM under inert atmospheres .
Substitution Reactions
The aromatic ring may undergo electrophilic substitution reactions, though steric hindrance from the dioxane substituent could influence reactivity:
Thermal Stability and Solvent Reactions
The compound exhibits stability in common organic solvents like dichloromethane (DCM) and 1,4-dioxane, as evidenced by its use in synthesis protocols under reflux conditions .
Data Table: Reaction Conditions and Outcomes
Research Findings and Limitations
-
Synthesis : The compound is often prepared via esterification of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid with methanol using catalysts like DCC or HCl .
-
Biological Applications : While direct biological data is scarce, analogs with dioxane rings show potential in pharmaceuticals, suggesting possible therapeutic applications .
Note : The absence of direct reaction data for this compound necessitates extrapolation from structurally related systems. Further experimental validation is recommended.
Scientific Research Applications
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate is an organic compound featuring a benzoate group attached to a 1,3-dioxane ring, specifically a 5,5-dimethyl derivative, possessing a molecular weight of 250.29 g/mol. Its unique structure, combining aromatic and cyclic components, enhances its chemical reactivity and biological properties.
Scientific Research Applications
This compound serves as an intermediate in synthesizing more complex organic molecules. It is also investigated for its potential biological activity, including antimicrobial and antifungal properties, and explored for potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments. Furthermore, it is utilized in producing specialty chemicals and materials, including polymers and resins.
Research suggests that compounds containing dioxane rings possess various biological activities. However, research into the specific biological activity of this compound is limited, further studies are necessary to elucidate specific biological mechanisms and therapeutic potentials.
Bio-Based Solvents
Mechanism of Action
The mechanism of action of Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular enzymes or receptors, leading to various biochemical effects. The dioxane ring and benzoate ester functional groups can influence its binding affinity and specificity for molecular targets . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate and related compounds:
Physicochemical Properties
- Lipophilicity : The dioxane ring in the target compound increases hydrophobicity compared to hydroxyethoxy or boronate analogues.
- Thermal Stability : The 5,5-dimethyl group in the dioxane ring enhances thermal stability, as seen in its use under high-temperature cross-coupling conditions (e.g., 140–160°C) .
- Purity and Availability : Commercial purity ranges from 95% (Combi-Blocks) to 98% (CymitQuimica), whereas boronate derivatives are typically >97% pure .
Biological Activity
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to synthesize the available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety linked to a dioxane derivative. The dioxane ring contributes to the compound's solubility and stability, which are critical factors in determining its biological activity.
Toxicity Studies
Research has highlighted the toxicological profile of related compounds, particularly 1,4-dioxane, which is often used as a reference due to its structural similarities. Studies indicate that exposure to 1,4-dioxane can lead to various adverse health effects, including liver and kidney damage. The mechanisms of toxicity involve metabolic pathways that can result in the accumulation of harmful metabolites in biological systems .
| Study | Exposure Route | Observed Effects | NOAEL |
|---|---|---|---|
| King et al., 1973 | Inhalation | Kidney damage | 111 ppm |
| ATSDR Report | Dermal | Liver necrosis | Not determined |
| Epidemiological Study | Occupational | Increased liver cancer risk | Not specified |
Pharmacological Effects
The pharmacological potential of this compound has been explored in various contexts. Its structure suggests possible interactions with biological targets such as enzymes or receptors involved in metabolic processes. For instance, compounds with similar dioxane structures have shown promise as inhibitors in HIV protease studies .
Case Study: Antiviral Activity
In a study examining the synthesis and biological evaluation of HIV protease inhibitors, derivatives of dioxane were noted for their significant inhibitory effects on viral replication. While specific data on this compound is limited, the success of related compounds indicates potential antiviral properties worth investigating further .
Research Findings
Recent studies have focused on the development of bio-based solvents and their implications for sustainable chemistry. Methyl derivatives similar to this compound have been evaluated for their solubility parameters and toxicity profiles. These investigations underscore the importance of assessing both efficacy and safety when considering new chemical entities for industrial or therapeutic use .
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate?
Answer:
The compound is typically synthesized via esterification or coupling reactions. For example, copper-catalyzed alkylation of amides using unactivated secondary alkyl halides has been utilized, yielding derivatives with >89% efficiency after column chromatography purification (hexanes→EtOAc gradients) . Another method involves Suzuki-Miyaura cross-coupling reactions using boronate esters under nickel(II) precatalysts (e.g., Ni(II)X(Aryl)(PCy3)₂), achieving quantitative yields at ambient temperatures . Key characterization includes FT-IR (C=O stretch at ~1718 cm⁻¹) and mass spectrometry (e.g., [M–C₄H₉]+ at m/z 158.0) .
Advanced: How can researchers optimize cross-coupling reactions involving derivatives of this compound?
Answer:
Optimization strategies include:
- Precatalyst selection : Air-stable Ni(II) σ-complexes with PCy₃ ligands enhance reactivity and reduce side reactions .
- Stoichiometric control : Using 2.0 equivalents of boronate partners minimizes unreacted starting material .
- Purification : Recrystallization from CH₂Cl₂/EtOAc improves purity (>95%) .
- Kinetic monitoring : TLC or in-situ IR spectroscopy tracks reaction progress to avoid over-alkylation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirms functional groups (e.g., dioxane ring C-O-C vibrations at 1066 cm⁻¹, ester C=O at ~1718 cm⁻¹) .
- Mass spectrometry (EI) : Verifies molecular ions (e.g., [M+] at m/z 299.3 for related derivatives) .
- X-ray crystallography : Resolves steric effects of the 5,5-dimethyl group (mean C–C bond length: 0.002 Å, R factor: 0.044) .
Advanced: How do steric effects of the 5,5-dimethyl-1,3-dioxane moiety influence reaction outcomes?
Answer:
The dimethyl groups:
- Suppress β-hydride elimination in alkylation, favoring amide coupling (>90% yield) .
- Slow reaction kinetics : Requires elevated temperatures (130°C) for aryl ether formation, as observed in triclosan analog synthesis .
- Impact solubility : Use co-solvents (THF/H₂O) or surfactants (CTAB) to mitigate poor aqueous solubility .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid vapor inhalation (no occupational exposure limits reported) .
- Storage : Seal containers with desiccants at 20–25°C .
- Spill management : Absorb with inert materials (e.g., sand) and avoid environmental release .
Advanced: How can researchers resolve discrepancies in reaction yields during derivative synthesis?
Answer:
- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., 1–5 mol% Ni) .
- Byproduct analysis : LC-MS identifies impurities (e.g., dehalogenated side products) .
- Inert conditions : Conduct reactions under argon to exclude moisture/oxygen interference .
Basic: What are this compound’s applications in medicinal chemistry?
Answer:
- Boronate precursor : Enables Suzuki couplings for aryl-aryl bond formation in drug candidates .
- Metabolic stability : The dioxane ring reduces oxidative degradation in prodrugs .
- Antimicrobial activity : Derivatives inhibit enoyl-ACP reductase (IC₅₀ < 1 µM) .
Advanced: What computational methods support mechanistic studies of reactions involving this compound?
Answer:
- DFT calculations : Model transition states to explain stereoselectivity in alkylation .
- Molecular docking : Predict binding interactions with biological targets (e.g., enoyl-ACP reductase) .
- Solvent modeling : COSMO-RS predicts solubility parameters for reaction optimization .
Basic: How is the 5,5-dimethyl-1,3-dioxane moiety introduced into the benzoate scaffold?
Answer:
- Acid-catalyzed cyclization : React 1,3-diols with ketones (e.g., acetone) under Dean-Stark conditions .
- Protecting group strategy : Use 5,5-dimethyl-1,3-dioxane as a ketone-protecting group, later deprotected with HCl .
Advanced: What strategies improve enantioselectivity in stereoisomer synthesis using this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
